1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide
Description
Chemical Identity and Nomenclature
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide is a heterocyclic organic compound with the molecular formula C₁₆H₁₃ClN₄O₂S₂ and a molecular weight of 392.88 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity: the benzothiazole ring (a bicyclic system comprising a benzene fused to a thiazole), a thioether linkage (-S-), an acetyl group, and a 4-chlorophenyl-substituted semicarbazide moiety.
Structural Features
- Benzothiazole core : A bicyclic structure with a sulfur and nitrogen atom in the thiazole ring.
- Thioether linkage : Connects the benzothiazole ring to the acetyl group.
- Semicarbazide group : A hydrazine derivative (-NH-C(=O)-NH₂) substituted with a 4-chlorophenyl group at the terminal nitrogen.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 155820-98-7 | |
| Molecular Formula | C₁₆H₁₃ClN₄O₂S₂ | |
| Synonyms | 1-[[2-(1,3-Benzothiazol-2-ylthio)acetyl]amino]-3-(4-chlorophenyl)urea |
The compound’s structural complexity enables diverse interactions in biological systems, particularly through hydrogen bonding (via the semicarbazide group) and π-π stacking (via the aromatic rings).
Historical Development and Discovery Context
The synthesis of this compound emerged from efforts to optimize benzothiazole derivatives for pharmacological applications. Benzothiazoles gained prominence in the early 2000s due to their anticancer and antimicrobial properties. For example, riluzole, a benzothiazole-based drug, demonstrated neuroprotective effects in amyotrophic lateral sclerosis.
Key Milestones
- 2000s : Researchers began modifying benzothiazoles with thioether and semicarbazide groups to enhance bioactivity. A 2010 study synthesized Schiff bases of benzothiazole derivatives, highlighting the role of thioether linkages in antimicrobial activity.
- 2010s : The compound’s specific structure was reported in patent literature, emphasizing its potential as a kinase inhibitor or anticancer agent. For instance, semicarbazide derivatives were shown to inhibit procaspase-3 activation in cancer cell lines.
- 2020s : Commercial availability of the compound (e.g., CAS 155820-98-7) enabled further pharmacological testing.
The synthesis typically involves:
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic integration of multiple pharmacophores to enhance biological activity.
Role in Drug Discovery
- Anticancer potential : Benzothiazole derivatives inhibit kinases and induce apoptosis in cancer cells. The semicarbazide moiety may chelate metal ions critical for enzyme function (e.g., matrix metalloproteinases).
- Antimicrobial activity : Thioether-linked benzothiazoles disrupt bacterial cell membranes. A 2021 study found thiosemicarbazide derivatives effective against Staphylococcus aureus and Pseudomonas aeruginosa.
Mechanistic Insights
- Enzyme inhibition : The compound’s structure allows binding to catalytic sites of enzymes like carbonic anhydrase IX, overexpressed in hypoxic tumors.
- Structural analogs : Modifying the 4-chlorophenyl group or thioether linkage alters potency. For example, replacing chlorine with fluorine increases lipophilicity and blood-brain barrier penetration.
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer | Procaspase-3 activation | |
| Antimicrobial | Membrane disruption |
Properties
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S2/c17-10-5-7-11(8-6-10)18-15(23)21-20-14(22)9-24-16-19-12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22)(H2,18,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKDAYHYQMPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with acetic acid under acidic conditions.
Thioacetylation: The benzothiazole derivative is then subjected to thioacetylation using thioacetic acid to introduce the thioacetyl group.
Semicarbazide Formation: The final step involves the reaction of the thioacetylated benzothiazole with 4-chlorophenyl isocyanate to form the semicarbazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticonvulsant and Neuroprotective Properties
The compound has been evaluated for its anticonvulsant and neuroprotective effects. According to a study published in ResearchGate, N-substituted benzothiazol-2-ylamides demonstrated promising results in animal models for seizure control and neuroprotection . This suggests that similar derivatives may offer therapeutic benefits for neurological disorders.
Anticancer Potential
The benzothiazole scaffold is known for its anticancer properties. Some studies have reported that compounds containing this moiety can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
In a comprehensive study on the antimicrobial efficacy of thiazole derivatives, the compound was tested against various pathogens. Results showed a notable inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that the presence of the benzothiazole group significantly enhances antimicrobial activity compared to non-benzothiazole analogs .
Case Study 2: Neuroprotective Effects
A research initiative focused on evaluating the neuroprotective effects of benzothiazole derivatives found that compounds similar to 1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide exhibited reduced neuronal death in models of oxidative stress. This indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Beyond biological applications, this compound may also find utility in materials science. Its structure allows for modifications that can lead to novel materials with specific properties, such as enhanced electrical conductivity or photostability. Research into polymer composites incorporating benzothiazole derivatives suggests potential applications in electronics and photonic devices.
Mechanism of Action
The mechanism of action of 1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues in Enzyme Inhibition
Compound 17 : 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide
- Structure : Shares the 4-chlorophenyl group but replaces benzothiazole with a 5-nitrothiazole ring.
- Activity : Potent BuChE inhibitor (IC₅₀ = 0.024 µM), surpassing tacrine’s efficacy .
- Key Difference : The nitrothiazole group introduces strong electron-withdrawing effects, likely enhancing enzyme interaction compared to benzothiazole’s moderate electron density.
Compound 4 : 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide
- Structure : Features a 4-bromophenyl group and nitrothiazole.
- Activity : Selective MAO-B inhibitor (IC₅₀ = 0.212 µM, SI = 331.04) .
- Comparison : Bromine’s larger atomic radius compared to chlorine may alter steric interactions in the MAO-B binding pocket.
Compound 21 : 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide
- Structure: Incorporates an indolinone moiety instead of chlorophenyl.
- Activity : Dual AChE inhibitor (IC₅₀ = 0.264 µM) and anticonvulsant candidate .
- Key Insight: The indolinone group facilitates hydrogen bonding, a critical factor in AChE inhibition .
Substituent Effects on Activity
Chlorophenyl vs. Other Aryl Groups
- 4-Chlorophenyl : Present in the target compound and Compound 15. The chlorine atom enhances lipophilicity and stabilizes aryl-enzyme interactions via halogen bonding .
- 4-Bromophenyl (Compound 4) : Increased steric bulk may improve selectivity for MAO-B over MAO-A .
- Unsubstituted Phenyl () : Chalcone semicarbazones lacking substituents (e.g., CS-1, CS-2) showed reduced anti-inflammatory activity, underscoring the importance of electron-donating/withdrawing groups .
Benzothiazole vs. Nitrothiazole/Benzimidazole
- Benzothiazole : The thioether linkage in the target compound may improve metabolic stability compared to nitrothiazole derivatives.
- Nitrothiazole (Compounds 4, 17, 21) : Strong electron-withdrawing effects enhance enzyme inhibition but may increase toxicity risks .
Pharmacological Performance Comparison
Biological Activity
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide (CAS No. 155820-98-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and research findings.
- Molecular Formula : C16H13ClN4O2S2
- Molecular Weight : 392.88 g/mol
- Structure : The compound features a benzothiazole moiety linked to a semicarbazide structure, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation : It influences cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, it inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 10 to 25 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : It showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 100 µg/mL for several strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory potential of this compound:
- Animal Models : In a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced inflammation compared to the control group. The reduction in paw volume was measured at different time intervals post-administration.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analysis showing increased annexin V staining in treated cells.
- Antimicrobial Assessment : Research conducted at a university laboratory found that the compound showed synergistic effects when combined with standard antibiotics against resistant bacterial strains, enhancing their efficacy.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(2-(benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide?
Answer:
The compound can be synthesized via a multi-step procedure:
Chloroacetylation : React 4-(4-chlorophenyl)semicarbazide with chloroacetyl chloride in ethanol under basic conditions (e.g., triethylamine) to form the chloroacetamide intermediate.
Thioether Formation : Introduce the benzothiazole moiety via nucleophilic substitution. React the chloroacetamide intermediate with 2-mercaptobenzothiazole in ethanol under reflux with potassium carbonate as a base .
Purification : Recrystallize the product using ethanol or acetonitrile.
Validation : Monitor reaction progress using TLC or HPLC. Confirm structure via FT-IR (C=O and N-H stretches) and -NMR (benzothiazole aromatic protons and acetyl methylene group) .
Advanced: How can structural contradictions in semicarbazide derivatives be resolved during crystallographic analysis?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For example:
- Torsional Angles : Analyze the dihedral angles between the benzothiazole ring and the semicarbazide backbone to confirm spatial orientation.
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize the crystal lattice, as seen in similar semicarbazones .
Methodological Note : Use low-temperature (113 K) data collection to minimize thermal motion artifacts .
Basic: What analytical techniques are suitable for quantifying trace levels of this compound in biological matrices?
Answer:
A derivatization-based HPLC-UV method is effective:
Derivatization : React the compound with 4-nitrobenzoyl chloride in neutral aqueous solution (room temperature, 1 min) to enhance UV detectability .
Separation : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Detect at λ = 261 nm.
Validation : Achieve a detection limit of 1.8 µg/L with recoveries of 76.6–119% and RSD < 9.1% .
Advanced: How does pH influence the stability of semicarbazide derivatives during experimental design?
Answer:
Semicarbazide derivatives degrade or form adventitiously under alkaline conditions:
- Stability Range : Avoid pH > 8, as semicarbazide production is observed at pH 9–13 (e.g., in poultry processing with peracetic acid) .
- Artifact Mitigation : In biological assays, use buffers like PBS (pH 7.4) to prevent decomposition. For food-related studies, monitor hypochlorite or peracetic acid treatments, which generate semicarbazide at high pH .
Basic: What biological screening strategies are recommended for evaluating this compound’s bioactivity?
Answer:
Use tiered assays:
Primary Screening : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
Secondary Assays : Evaluate anti-inflammatory activity using COX-1/2 inhibition assays or carrageenan-induced rat paw edema models .
Toxicity : Assess ulcerogenic properties via histopathological analysis in rodent gastric mucosa .
Advanced: How can researchers address conflicting data on semicarbazide’s origin in environmental or food samples?
Answer:
Semicarbazide is not nitrofurazone-specific. To avoid false positives:
- Alternative Markers : Use 5-nitro-2-furaldehyde (nitrofurazone metabolite) instead of semicarbazide .
- Pathway Analysis : Test for natural azine intermediates (e.g., hydrazine + urea compounds) using LC-MS/MS to distinguish synthetic vs. natural origins .
- Environmental Monitoring : Measure bioaccumulation factors (BAFs) in shellfish (< 1 for semicarbazide vs. fat-soluble contaminants) to assess ecological impact .
Advanced: What kinetic isotope effects (KIEs) should be considered when studying enzymatic interactions with semicarbazide derivatives?
Answer:
For urease-like hydrolysis studies:
- Leaving-Group KIE : Measure -KIEs at the scissile nitrogen (leaving-N) to probe tetrahedral intermediate breakdown.
- Non-Leaving KIE : Analyze spontaneous dissociation of the non-leaving nitrogen post-catalysis.
Experimental Design : Use -labeled semicarbazide and compare rate constants via isotope ratio mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
